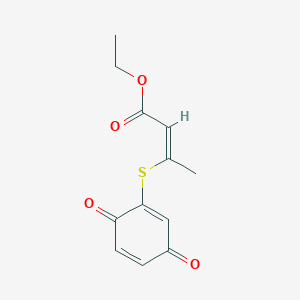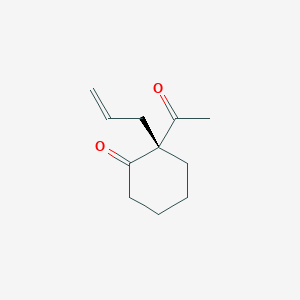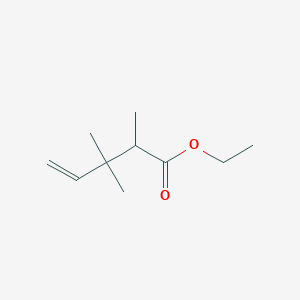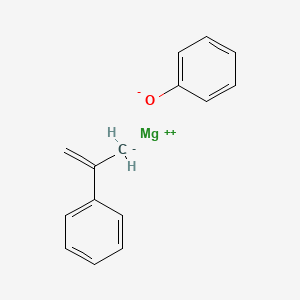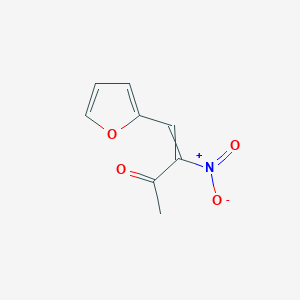
3-Buten-2-one, 4-(2-furanyl)-3-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Buten-2-one, 4-(2-furanyl)-3-nitro-: is an organic compound with the molecular formula C8H7NO4 It is a derivative of furfurylideneacetone, where a nitro group is attached to the butenone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Buten-2-one, 4-(2-furanyl)-3-nitro- typically involves the nitration of 3-Buten-2-one, 4-(2-furanyl)-. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production efficiency while minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which can further participate in various chemical transformations.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the nitro group or the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine:
- Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Potential applications in the development of new polymers and resins.
Wirkmechanismus
The mechanism of action of 3-Buten-2-one, 4-(2-furanyl)-3-nitro- involves its interaction with various molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with biological macromolecules, potentially leading to antimicrobial or antifungal effects. The furan ring can also engage in π-π interactions with aromatic residues in proteins, influencing their function.
Vergleich Mit ähnlichen Verbindungen
3-Buten-2-one, 4-(2-furanyl)-: The parent compound without the nitro group.
Furfurylideneacetone: Another derivative with different substituents on the butenone moiety.
4-(2-Furyl)-3-buten-2-one: A stereoisomer with a different spatial arrangement of atoms.
Uniqueness:
- The presence of the nitro group in 3-Buten-2-one, 4-(2-furanyl)-3-nitro- imparts unique chemical reactivity and potential biological activity compared to its analogs.
- The compound’s ability to undergo diverse chemical reactions makes it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
58371-75-8 |
|---|---|
Molekularformel |
C8H7NO4 |
Molekulargewicht |
181.15 g/mol |
IUPAC-Name |
4-(furan-2-yl)-3-nitrobut-3-en-2-one |
InChI |
InChI=1S/C8H7NO4/c1-6(10)8(9(11)12)5-7-3-2-4-13-7/h2-5H,1H3 |
InChI-Schlüssel |
JSOXJCFMPUUCLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=CC1=CC=CO1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




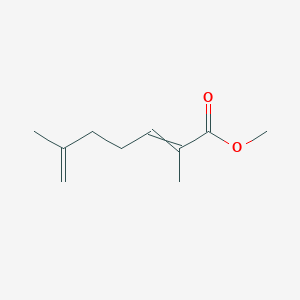
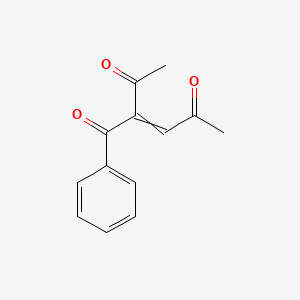

![N,N'-[(3-Methylphenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14617478.png)
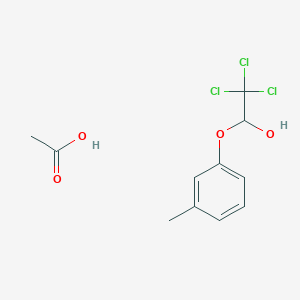

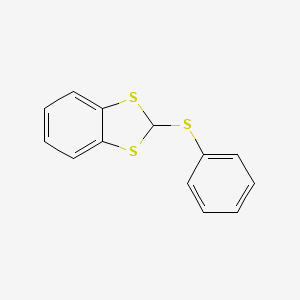
![2,2'-[(E)-Diazenediyl]bis(4-cyanopentanoic acid)](/img/structure/B14617507.png)
